molecular formula C11H12O4 B12778958 Methyl cis-ferulate CAS No. 34298-89-0

Methyl cis-ferulate

Cat. No.: B12778958
CAS No.: 34298-89-0
M. Wt: 208.21 g/mol
InChI Key: AUJXJFHANFIVKH-XQRVVYSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cis-ferulate can be synthesized through the esterification of ferulic acid with methanol in the presence of an acid catalyst. This reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . Another method involves the use of microwave-assisted derivatization, which significantly reduces the reaction time compared to conventional heating methods .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process may include steps such as the purification of ferulic acid from plant sources, followed by its esterification with methanol. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl cis-ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl cis-ferulate is unique due to its specific ester linkage, which enhances its solubility and bioavailability compared to ferulic acid. This makes it more effective in certain applications, such as in drug delivery systems and as a food preservative .

Properties

CAS No.

34298-89-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4-

InChI Key

AUJXJFHANFIVKH-XQRVVYSFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O

Origin of Product

United States

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